molecular formula C20H24N2O3 B2642963 N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide CAS No. 1797560-56-5

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide

Cat. No. B2642963
CAS RN: 1797560-56-5
M. Wt: 340.423
InChI Key: JWHJUIIAOIFBHD-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts as an agonist at the cannabinoid receptors in the brain.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on a compound similar to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, (2-methoxyphenyl)oxalate, revealed insights into its molecular structure and spectroscopic analysis. This research focused on understanding the molecular characteristics and structural parameters that govern the chemical behavior of such compounds. Techniques like IR, NMR, and X-ray diffraction were used for characterization (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2015).

Novel Synthetic Approaches

Applications in Medicinal Chemistry

Understanding Chemical Behavior

  • Investigations on related compounds like 2-Oxo-4-phenylbutyric Acid, which share a structural similarity to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, contribute to understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Hu Wei, 2002).

Biological Evaluation

  • Biological evaluation of related compounds, such as 3‐Benzazepin‐1‐ols, provides insights into the potential therapeutic applications of N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide and its analogs. These studies are vital in drug discovery and development processes (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-20(25-3,16-10-6-5-7-11-16)14-21-18(23)19(24)22-17-12-8-9-15(2)13-17/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHJUIIAOIFBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide

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